(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
Description
Properties
IUPAC Name |
1,5-dimethyl-2-phenyl-4-[(4-phenyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)amino]pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-4-15-26-20(18-11-7-5-8-12-18)16-29-23(26)24-21-17(2)25(3)27(22(21)28)19-13-9-6-10-14-19/h4-14,16H,1,15H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLSAKXDCIPGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=CS3)C4=CC=CC=C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a complex organic compound belonging to the class of thiazole and pyrazolone derivatives. Its unique structural features suggest significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Thiazole Ring: Known for its role in various pharmacologically active compounds.
- Pyrazolone Motif: Associated with broad-spectrum biological activities.
Antimicrobial Activity
Thiazole and pyrazolone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to (Z)-4 have shown significant inhibition against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| Compound 39 | Moderate antimicrobial activity | |
| Compound 40 | Strong inhibitory effect |
In a study examining structural activity relationships (SAR), modifications to the benzene ring of pyrazolone derivatives enhanced their antimicrobial efficacy, suggesting similar strategies may be applicable to (Z)-4.
Anticancer Properties
The anticancer potential of thiazole-derived compounds has been well-documented. Recent studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HT-29 (colon cancer) | 15.0 | |
| Compound B | Jurkat (leukemia) | 12.5 |
In vitro studies demonstrated that the presence of the thiazole ring enhances the cytotoxicity of these compounds, likely due to increased interaction with cellular targets.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolone derivatives are attributed to their ability to inhibit cyclooxygenase enzymes (COX). This mechanism is crucial in mediating inflammatory responses.
Case Study:
A recent investigation into a series of pyrazolone derivatives indicated that modifications at specific positions on the pyrazolone ring could enhance COX inhibition, leading to improved anti-inflammatory activity. The results suggested that (Z)-4 may also exhibit similar effects due to its structural characteristics .
Mechanistic Insights
Computational Studies:
In silico studies using Quantitative Structure-Activity Relationship (QSAR) modeling have predicted that (Z)-4 interacts with multiple biological targets. These studies provide insights into how structural modifications can influence pharmacological profiles .
Molecular Docking:
Molecular docking simulations indicate that the compound may bind effectively to key enzymes involved in inflammation and cancer progression, supporting its potential therapeutic applications .
Chemical Reactions Analysis
Table 1: Key Functional Groups and Reactivity
a) Nucleophilic Substitution
The allyl group on the thiazole ring reacts with nucleophiles (e.g., amines, thiols) in acetone under reflux, forming derivatives via SN² mechanisms. For example:
b) Electrophilic Aromatic Substitution
The phenyl groups on the pyrazolone and thiazole rings undergo nitration and sulfonation.
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl rings, confirmed by ¹H-NMR shifts at δ 8.10–8.25 ppm .
a) Thiadiazole Formation
Reaction with carbon disulfide (CS₂) in THF under basic conditions forms 1,3,4-thiadiazole rings fused to the pyrazolone core. This is evidenced by:
b) Ring-Opening with Hydrazine
The pyrazolone ring opens in the presence of hydrazine hydrate, forming hydrazide intermediates that re-cyclize into pyridazine derivatives .
a) Allyl Group Functionalization
The allyl substituent undergoes:
-
Epoxidation : Reaction with mCPBA forms an epoxide, confirmed by IR absorption at 890 cm⁻¹ (epoxide ring) .
-
Hydroxylation : OsO₄/NaHSO₃ converts the allyl group to a diol, with ¹H-NMR doublets at δ 3.40–3.60 ppm .
b) Amino Group Derivatization
The Schiff base linkage (C=N) reacts with:
-
Grignard reagents : Adds alkyl/aryl groups to the imine nitrogen (e.g., CH₃MgBr forms N-methyl derivatives) .
-
Acid chlorides : Acetylation at the amino group using chloroacetyl chloride yields acetamide derivatives .
Stability and Degradation Pathways
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares the target compound with similar derivatives, highlighting substituent variations and their impacts:
Key Observations :
Crystallographic and Computational Insights
- Crystal Packing: The naphthyl derivative () exhibits disorder in the crystal lattice, while dimethylamino analogs () form planar structures due to conjugation .
- Docking Studies : Compounds mimicking raltegravir’s binding mode () suggest that the target compound’s thiazole ring could engage in hydrophobic interactions with biological targets .
Q & A
Q. What synthetic methodologies are effective for preparing (Z)-4-((3-allyl-4-phenylthiazol-2(3H)-ylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiosemicarbazide derivatives and ketones or aldehydes under reflux conditions. For example, describes a similar protocol where thiosemicarbazide reacts with phenacyl cyanide in ethanol under acidic catalysis. Purification is typically achieved via recrystallization using ethanol or acetonitrile . Optimizing reaction time and temperature (e.g., 80°C for 6–8 hours) improves yield. Monitoring progress via TLC (silica gel, ethyl acetate/hexane) is recommended .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., δ 120–130 ppm for aromatic protons, δ 160–170 ppm for carbonyl groups) can confirm the Z-configuration and allyl substituent positioning .
- X-ray Crystallography : Single-crystal diffraction (as in ) resolves stereochemical ambiguities, with mean C–C bond lengths around 1.48 Å and torsion angles <5° for planar regions .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z ~480–500 for the parent ion) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C with controlled humidity (40–75% RH). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 1–3 months. highlights the importance of shielding light-sensitive compounds using amber vials .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and compare with experimental data. Adjust computational models for solvent effects (e.g., PCM for ethanol) .
- Validate Z/E isomerism using NOESY NMR to detect spatial proximity of allyl and phenyl groups .
- Cross-reference crystallographic data (e.g., C–H···O hydrogen bonds in ) with theoretical hydrogen-bonding networks .
Q. How to design a structure-activity relationship (SAR) study for this compound’s biological activity?
- Methodological Answer :
- Synthesize analogs with modified allyl, phenyl, or thiazole moieties (e.g., halogenation, methylation).
- Test in vitro bioactivity (e.g., enzyme inhibition assays) using a randomized block design (as in ), with controls for pH, temperature, and solvent interference .
- Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., kinases or receptors) .
Q. What experimental approaches mitigate batch-to-batch variability in pharmacological testing?
- Methodological Answer :
- Standardize synthesis protocols (e.g., strict stoichiometric ratios, inert atmosphere) and validate purity via HPLC (>98%) .
- Employ split-plot designs (as in ) to account for inter-batch variability, with rootstocks or storage conditions as subplots .
- Use LC-MS/MS to quantify trace impurities (e.g., oxidation byproducts) that may influence bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
